molecular formula C19H19NO5 B2774862 (3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid CAS No. 2243501-43-9

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid

Cat. No.: B2774862
CAS No.: 2243501-43-9
M. Wt: 341.363
InChI Key: KAVHFNYDXGWPBX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is a chiral compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. This compound is known for its use as a protecting group for amino acids during peptide synthesis, ensuring that specific functional groups remain unreacted during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid typically involves the protection of the amino group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and rapid production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Piperidine in dimethylformamide

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions used .

Mechanism of Action

The mechanism of action of (3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid involves the protection of the amino group through the formation of a stable Fmoc-amino acid derivative. This protection prevents unwanted reactions at the amino group during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is unique due to its specific chiral configuration and its role as a protecting group in peptide synthesis. Unlike other similar compounds, it provides a stable and efficient means of protecting amino groups, which is crucial for the synthesis of high-purity peptides .

Properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHFNYDXGWPBX-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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